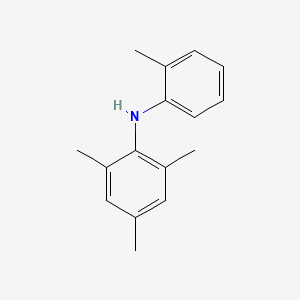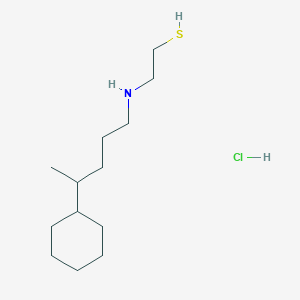
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is a chemical compound with the molecular formula C13H27NS·HCl It is characterized by the presence of a thiol group (-SH) and an amino group (-NH2) attached to a cyclohexylpentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyclohexylpentylamine with ethylene oxide to form 2-((4-Cyclohexylpentyl)amino)ethanol.
Thiol Group Introduction: The hydroxyl group in 2-((4-Cyclohexylpentyl)amino)ethanol is then converted to a thiol group using thiourea and hydrochloric acid, resulting in the formation of 2-((4-Cyclohexylpentyl)amino)ethanethiol.
Hydrochloride Formation: Finally, the thiol compound is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanethiol hydrochloride:
2-Mercaptoethylamine hydrochloride: Similar to 2-aminoethanethiol hydrochloride, it is used in various chemical and biological applications.
Uniqueness
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is unique due to the presence of the cyclohexylpentyl chain, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
38920-61-5 |
|---|---|
Formule moléculaire |
C13H28ClNS |
Poids moléculaire |
265.89 g/mol |
Nom IUPAC |
2-(4-cyclohexylpentylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-12(6-5-9-14-10-11-15)13-7-3-2-4-8-13;/h12-15H,2-11H2,1H3;1H |
Clé InChI |
UVYOHHDNTSRQKG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNCCS)C1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
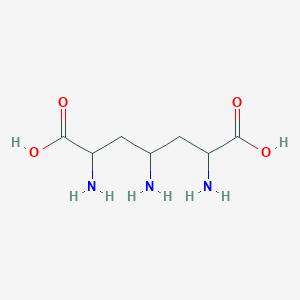
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
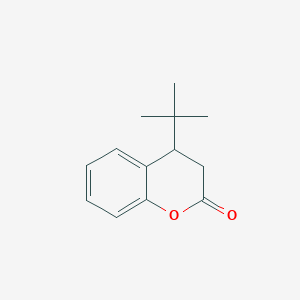
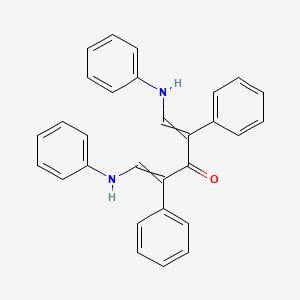
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
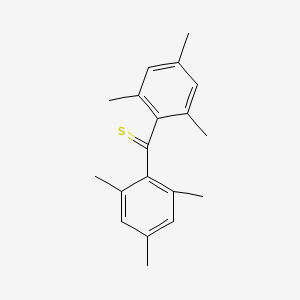
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)


